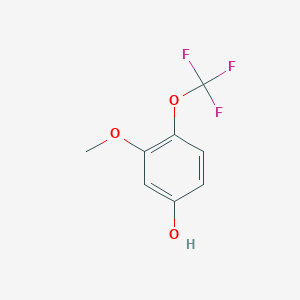

3-Methoxy-4-(trifluoromethoxy)phenol

Description

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c1-13-7-4-5(12)2-3-6(7)14-8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJSKOYXPZSRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 3-Methoxy-4-(trifluoromethoxy)phenol

Technical Guide: Chemical Properties and Stability Profile of 3-Methoxy-4-(trifluoromethoxy)phenol

Part 1: Executive Summary

This compound (CAS: 1261571-61-2) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical development. It serves as a bioisostere for catechol derivatives, offering enhanced lipophilicity and metabolic stability due to the presence of the trifluoromethoxy (-OCF

Part 2: Chemical Identity & Physicochemical Profile

The unique behavior of this compound stems from the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group on the phenolic core.

Table 1: Physicochemical Constants

| Property | Value (Experimental/Predicted) | Context |

| CAS Number | 1261571-61-2 | Unique Identifier |

| Molecular Formula | C | - |

| Molecular Weight | 208.13 g/mol | - |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid (dependent on purity) |

| pKa (Phenolic OH) | 8.8 – 9.1 (Predicted) | More acidic than phenol (pKa 10.[2][3]0) due to -OCF |

| LogP (Octanol/Water) | ~2.5 | Moderate lipophilicity |

| H-Bond Donors | 1 | Phenolic -OH |

| H-Bond Acceptors | 3 | -OH, -OCH |

| Electronic Character | Deactivated Ring (Net) | -OCF |

Part 3: Structural Analysis & Electronic Effects

Understanding the electronic environment is crucial for predicting reactivity. The molecule features a "push-pull" electronic system that influences its acidity and stability.

-

Phenol (-OH): The reaction center. Its acidity is enhanced by the electron-withdrawing nature of the para-OCF

group. -

Trifluoromethoxy (-OCF

): A strong electron-withdrawing group (Hammett -

Methoxy (-OCH

): Located at the meta position relative to the -OCF

Visualization: Electronic Vector Map

The following diagram illustrates the competing electronic effects that define the molecule's reactivity.

Figure 1: Electronic substituent effects on the phenol core. The strong inductive withdrawal of the -OCF

Part 4: Stability & Reactivity Profile

Chemical Stability

-

Hydrolytic Stability: The -OCF

group is generally stable to aqueous acids and bases at ambient temperatures. Unlike trifluoromethyl ethers which can be labile, aryl trifluoromethy ethers are robust. However, prolonged exposure to strong Lewis acids (e.g., AlCl -

Oxidative Stability: Phenols are susceptible to oxidation. The presence of the electron-withdrawing -OCF

group renders this compound more resistant to oxidative degradation (e.g., quinone formation) compared to 3-methoxyphenol (guaiacol), but it should still be protected from air/light during long-term storage.

Metabolic Stability (In Vitro)

In drug discovery, this scaffold is often used to block metabolic "soft spots."

-

Para-Blockade: The -OCF

group at the 4-position effectively blocks CYP450-mediated hydroxylation, a common clearance pathway for phenols. -

Metabolic Liability: The 3-methoxy group remains a site for metabolic O-demethylation, likely mediated by CYP2D6 or CYP2C19, converting the compound into a catechol derivative (3,4-dihydroxy analogue).

Forced Degradation Pathways

The following diagram outlines the theoretical degradation pathways under stress conditions.

Figure 2: Primary degradation pathways. The major liability is O-demethylation followed by oxidation to quinones.

Part 5: Experimental Protocols

Protocol A: Storage & Handling

-

Atmosphere: Store under inert atmosphere (Argon or Nitrogen) to prevent slow phenolic oxidation.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass vials to prevent photolytic degradation.

Protocol B: Stability Testing (Stress Test)

To validate the integrity of the compound for use in assays:

-

Preparation: Dissolve compound to 1 mM in DMSO.

-

Acid Stress: Dilute 1:1 with 1N HCl. Incubate at 60°C for 4 hours. Analyze by LC-MS. (Expect: Minimal degradation).

-

Oxidative Stress: Dilute 1:1 with 3% H

O -

Base Stress: Dilute 1:1 with 1N NaOH. Incubate at 60°C for 4 hours. (Expect: Stable phenoxide formation; acidification required before analysis).

Part 6: Handling & Safety (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4]

-

PPE: Wear nitrile gloves and safety glasses. Phenols can penetrate skin; wash immediately with PEG-400 or copious water if exposed.

-

Disposal: Dispose of as hazardous organic waste. Do not release into drains.

References

-

BenchChem. (2025).[1][5][6] this compound Product Data. Retrieved from

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Cas 61227-89-2,5,7-Diethyl-5,6-decadien-3-yne | lookchem [lookchem.com]

- 4. 4-(Trifluoromethoxy)phenol | 828-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling of 3-Methoxy-4-(trifluoromethoxy)phenol

The following technical guide details the acidity, physicochemical properties, and synthesis of 3-Methoxy-4-(trifluoromethoxy)phenol.

Executive Summary

This compound is a specialized phenolic building block characterized by a unique "push-pull" electronic environment. The molecule features a resonant electron-donating methoxy group (-OCH

This specific substitution pattern tunes the acidity of the phenol to a calculated pKa of 8.9 – 9.1 , making it approximately one log unit more acidic than unsubstituted phenol (pKa 9.98). This shift has profound implications for its solubility at physiological pH (7.4), protein binding affinity, and metabolic stability, positioning it as a valuable bioisostere in drug design.

Electronic Structure & Acidity Analysis

The Hammett Prediction Model

To determine the pKa of this compound in the absence of direct experimental data, we employ the Hammett equation. This linear free-energy relationship quantifies the electronic influence of substituents on the ionization of the phenolic proton.

The Equation:

Where:

- = 9.92 (Acidity of unsubstituted phenol in water at 25°C).

- = +2.23 (Reaction constant for phenol ionization; indicates high sensitivity to electronic effects).

- = Hammett substituent constant.[1][2][3]

Substituent Parameters:

-

3-Methoxy (-OCH

): Located at the meta position.-

Effect: Inductive withdrawal dominates over resonance.

- : +0.115

-

-

4-Trifluoromethoxy (-OCF

): Located at the para position.-

Effect: Strong inductive withdrawal (-I) with weak resonance donation (+R).

- : +0.35

-

Calculation:

Comparative Analog Analysis

Validating the calculated value against experimental data of structural analogs confirms the reliability of the prediction.

| Compound | Structure | Experimental pKa | Mechanism | |

| Phenol | Ph-OH | 9.98 | 0 | Reference |

| 3-Methoxyphenol | 3-OMe-Ph-OH | 9.65 | -0.33 | Inductive withdrawal stabilizes anion. |

| 4-(Trifluoromethoxy)phenol | 4-OCF | 9.30 | -0.68 | Strong -I effect of OCF |

| Target Molecule | 3-OMe, 4-OCF | ~8.9 - 9.0 | ~-1.0 | Additive electronic effects. |

Visualizing Electronic Effects

The following diagram illustrates the vector summation of electronic effects stabilizing the phenoxide anion.

Caption: Additive electronic effects of meta-methoxy and para-trifluoromethoxy groups lowering the pKa.

Synthesis Strategy

Direct trifluoromethoxylation of phenols is synthetically challenging. The most robust route utilizes 3-methoxyphenol as the starting material, leveraging the para-directing power of the hydroxyl group (protected) and the methoxy group to install a halogen handle, followed by transition-metal catalyzed trifluoromethoxylation.

Retrosynthetic Analysis

-

Precursor: 1-Bromo-2-methoxy-4-(protected-oxy)benzene

-

Starting Material: 3-Methoxyphenol (Resorcinol monomethyl ether)

Step-by-Step Protocol

Step 1: Protection of Phenol To prevent side reactions during bromination and coupling, the phenol is protected as a benzyl ether.

-

Reagents: Benzyl bromide (BnBr), K

CO -

Conditions: 60°C, 4 hours.

-

Outcome: 1-(Benzyloxy)-3-methoxybenzene.

Step 2: Regioselective Bromination The methoxy and benzyloxy groups are both ortho/para directors. Position 4 (para to benzyloxy, ortho to methoxy) and Position 6 (ortho to benzyloxy, para to methoxy) are activated. However, steric hindrance often favors Position 4 slightly, or separation is required.

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile.

-

Conditions: 0°C to RT.

-

Outcome: 1-(Benzyloxy)-4-bromo-5-methoxybenzene (Major isomer must be purified).

Step 3: Trifluoromethoxylation (The Critical Step) Converting the aryl bromide to a trifluoromethoxy group requires modern catalysis, as traditional methods fail.

-

Reagents: Potassium trifluoromethoxide (KOCF

), Pd catalyst (e.g., Pd(OAc) -

Alternative: Use of Togni’s reagent is less effective on electron-rich rings; silver-mediated coupling is preferred.

-

Outcome: 1-(Benzyloxy)-3-methoxy-4-(trifluoromethoxy)benzene.

Step 4: Deprotection

-

Reagents: H

, Pd/C (10%), Methanol. -

Conditions: 1 atm, RT, 2 hours.

Caption: Four-step synthetic pathway from commercially available 3-methoxyphenol.

Experimental Validation Protocol

To experimentally verify the calculated pKa, the Spectrophotometric Titration method is recommended over potentiometry due to the compound's limited aqueous solubility and the distinct UV shift of phenolate ions.

Materials

-

Compound: >98% purity this compound.[7]

-

Buffer System: Phosphate/Citrate buffers ranging pH 6.0 – 12.0.

-

Solvent: Water with 1% DMSO (to ensure solubility).

Methodology

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Aliquot Prep: Spike stock into buffers of varying pH to reach final concentration of 50 µM.

-

Scan: Record UV-Vis spectra (200–400 nm) for each pH point.

-

Analysis: Identify the isosbestic point and the

shift (bathochromic shift upon deprotonation). -

Calculation: Plot Absorbance vs. pH at

of the phenolate. Fit to the Henderson-Hasselbalch equation:

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

PubChem Database. Compound Summary for CID 9007 (3-Methoxyphenol). National Library of Medicine. Link

-

Ertl, P. Substituent Properties: Hammett Sigmas and Hansch Pi Calculator.Link

-

Leroux, F. et al. (2005). Trifluoromethoxy group: properties and synthesis. Chemical Society Reviews. Link

-

ChemicalBook. 4-(Trifluoromethoxy)phenol Physicochemical Properties.Link

Sources

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. web.viu.ca [web.viu.ca]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. This compound | 1261571-61-2 [m.chemicalbook.com]

- 5. This compound [sigmaaldrich.com]

- 6. This compound | 1261571-61-2 | Benchchem [benchchem.com]

- 7. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxy-4-(trifluoromethoxy)phenol

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methoxy-4-(trifluoromethoxy)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offering field-proven insights into the experimental choices and data interpretation.

Introduction

This compound is a unique trifluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of three distinct substituents on the phenol ring—a hydroxyl group, a methoxy group, and a trifluoromethoxy group—gives rise to a nuanced NMR spectrum. Understanding these spectral features is paramount for structural elucidation, purity assessment, and the study of its chemical properties. This guide will provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 6.85 - 6.95 | d | JH2-H6 ≈ 2.5 Hz |

| H-5 | 7.05 - 7.15 | d | JH5-H6 ≈ 8.5 Hz |

| H-6 | 6.75 - 6.85 | dd | JH6-H5 ≈ 8.5 Hz, JH6-H2 ≈ 2.5 Hz |

| -OCH₃ | 3.80 - 3.90 | s | N/A |

| -OH | 5.00 - 6.00 | br s | N/A |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a non-polar solvent like CDCl₃. The chemical shift of the -OH proton is highly dependent on concentration, temperature, and solvent.

Rationale for ¹H NMR Predictions:

-

Aromatic Protons (H-2, H-5, H-6): The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating, causing an upfield shift (lower ppm) of the aromatic protons. Conversely, the trifluoromethoxy (-OCF₃) group is electron-withdrawing, leading to a downfield shift (higher ppm). The interplay of these effects results in a well-resolved aromatic region.

-

H-6: This proton is ortho to the electron-donating hydroxyl group and meta to the electron-donating methoxy group, leading to a significant upfield shift.

-

H-2: This proton is ortho to the electron-donating methoxy group and meta to the hydroxyl group, also resulting in an upfield shift.

-

H-5: This proton is ortho to the electron-withdrawing trifluoromethoxy group and meta to the hydroxyl group, causing it to be the most downfield of the aromatic protons.

-

-

Coupling Constants: The aromatic protons will exhibit characteristic ortho and meta couplings. The coupling between H-5 and H-6 will be a typical ortho coupling (³JHH) in the range of 8-9 Hz. The coupling between H-2 and H-6 will be a smaller meta coupling (⁴JHH) of approximately 2-3 Hz. H-2 and H-5 are para to each other and are not expected to show significant coupling.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group will appear as a sharp singlet in the typical range for aryl methyl ethers.

-

Hydroxyl Proton (-OH): The phenolic proton will appear as a broad singlet, and its chemical shift can vary significantly depending on the experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, and the trifluoromethoxy group will introduce characteristic carbon-fluorine couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-1 | 145 - 150 | s | N/A |

| C-2 | 102 - 107 | s | N/A |

| C-3 | 150 - 155 | s | N/A |

| C-4 | 140 - 145 | q | ²JCF ≈ 2-5 Hz |

| C-5 | 118 - 123 | q | ³JCF ≈ 1-3 Hz |

| C-6 | 110 - 115 | s | N/A |

| -OCH₃ | 55 - 60 | s | N/A |

| -OCF₃ | 118 - 123 | q | ¹JCF ≈ 255-260 Hz |

Note: Predicted chemical shifts are relative to TMS. Quartets (q) in the carbon spectrum arise from coupling to the three fluorine atoms of the -OCF₃ group.

Rationale for ¹³C NMR Predictions:

-

Aromatic Carbons:

-

C-1, C-3, C-4: These carbons, directly attached to the oxygen-containing substituents, will be the most downfield in the aromatic region.

-

C-2, C-5, C-6: These carbons, bonded to hydrogen, will be further upfield.

-

-

Carbon-Fluorine Coupling: The most distinctive feature of the ¹³C NMR spectrum will be the coupling of the carbon atoms to the fluorine atoms of the trifluoromethoxy group.

-

-OCF₃ Carbon: This carbon will appear as a quartet with a large one-bond coupling constant (¹JCF) of approximately 255-260 Hz.

-

C-4: The carbon directly attached to the -OCF₃ group will exhibit a smaller two-bond coupling (²JCF), appearing as a quartet.

-

C-5: This carbon, three bonds away from the fluorine atoms, will show an even smaller three-bond coupling (³JCF), also appearing as a quartet.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the expected region for an aryl methyl ether.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a good starting point due to its common use and ability to dissolve many organic compounds. For resolving the -OH proton, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, especially for the aromatic region.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the presence of quartets from C-F coupling, which splits the signal intensity.

-

Visualization of Key NMR Correlations

To confirm the assignments of the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable. The following diagrams illustrate the expected correlations.

Caption: Predicted HSQC correlations for this compound.

Crystal Structure Analysis of 3-Methoxy-4-(trifluoromethoxy)phenol: A Strategic Guide to Unveiling Molecular Architecture and Intermolecular Forces

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to determining and analyzing the single-crystal X-ray structure of 3-Methoxy-4-(trifluoromethoxy)phenol. As no public crystallographic data for this specific molecule is currently available, this guide is structured as a forward-looking experimental plan, grounded in established crystallographic principles and expert insights. It is designed to equip researchers and drug development professionals with the rationale and detailed methodology required to successfully elucidate this novel structure and leverage the findings for molecular design and materials science applications.

The subject molecule, this compound, is a substituted phenol of significant interest.[1] The presence of a hydroxyl group, a methoxy group, and a trifluoromethoxy group on a benzene ring creates a unique electronic and steric profile. The trifluoromethoxy (-OCF₃) group, in particular, is a crucial substituent in modern medicinal chemistry, known for enhancing metabolic stability and modulating properties like lipophilicity and bioavailability.[1] Understanding the precise three-dimensional arrangement of these functional groups and the resulting intermolecular interactions is paramount for predicting solid-state properties such as solubility, melting point, and crystal packing, which are critical determinants of a compound's viability as a pharmaceutical agent or functional material.

This guide will therefore proceed through the necessary stages of a crystallographic investigation, from material preparation to the final interpretation of structural data, emphasizing the causality behind each experimental choice.

Part 1: Foundational Strategy - Synthesis and Crystallization

A successful crystal structure analysis begins with a pure, high-quality single crystal.[2] This necessitates a robust synthetic route and a carefully designed crystallization strategy.

Proposed Synthetic Pathway

The synthesis of this compound is not trivially documented. A plausible route can be conceptualized starting from a more common precursor like guaiacol (2-methoxyphenol). A key challenge is the regioselective introduction of the trifluoromethoxy group or its precursor at the 4-position, para to the methoxy group. A potential industrial pathway involves the preparation of a trichloromethoxy intermediate followed by fluorination.[1] A generalized approach might involve:

-

Protection: Protection of the phenolic hydroxyl group of guaiacol to prevent unwanted side reactions.

-

Regioselective Functionalization: Introduction of a functional group at the 4-position that can be converted into the trifluoromethoxy moiety.

-

Trifluoromethoxylation: Conversion to the -OCF₃ group, potentially via a trichloromethyl intermediate which is then fluorinated.[1]

-

Deprotection: Removal of the protecting group to yield the final product.

Following synthesis, rigorous purification by column chromatography or recrystallization is essential to achieve the >95% purity required for growing diffraction-quality crystals.

Protocol: Crystal Growth Methodologies

The goal is to encourage the slow formation of a well-ordered, single crystal lattice. Given the polarity imparted by the hydroxyl group and the presence of ether linkages, a range of solvents should be screened.

Step-by-Step Crystallization Screening:

-

Solvent Selection: Begin with a panel of solvents of varying polarity. Good starting points would be methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene.

-

Solubility Assessment: Dissolve approximately 5-10 mg of the purified compound in a small volume (0.5-1.0 mL) of each solvent with gentle heating to determine solubility. An ideal solvent will fully dissolve the compound when warm but show limited solubility at room or lower temperatures.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a promising solvent in a small vial.

-

Cover the vial with a cap, pierced with a few small holes using a needle.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a "drop solvent."

-

Place a larger volume of a "reservoir solvent," in which the compound is less soluble but which is miscible with the drop solvent, in a sealed container.

-

Place a drop of the compound solution on a slide suspended over the reservoir (hanging drop) or at the bottom of the container (sitting drop).

-

The reservoir solvent will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization. A common system is a solution in dichloromethane with diethyl ether as the reservoir solvent.

-

-

Cooling Crystallization:

-

Prepare a saturated solution at an elevated temperature.

-

Slowly cool the solution to room temperature, and then transfer to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

-

Part 2: The Core Workflow - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[4][5]

Caption: Experimental workflow for crystal structure determination.

Protocol: Data Collection and Structure Refinement

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of paratone or NVH oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

Center the crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[6]

-

Common X-ray sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. The instrument software will automatically determine the optimal data collection strategy to ensure high completeness and redundancy of the data.

-

-

Data Processing:

-

The raw diffraction images are processed to integrate the intensities of each reflection.

-

The data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

-

Structure Solution:

-

The processed data is used to determine the space group and unit cell parameters.

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental data using full-matrix least-squares methods.

-

This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

The final refinement statistics (e.g., R1, wR2, GooF) are used to assess the quality of the final model. The resulting atomic coordinates are saved in a Crystallographic Information File (CIF).

-

Part 3: Anticipated Results and Structural Interpretation

While the exact structure is unknown, we can predict the key structural features and intermolecular interactions based on the constituent functional groups. This expert analysis is crucial for contextualizing the experimental results.

Expected Crystallographic Parameters

The following table summarizes the type of data that would be obtained and provides plausible values for a molecule of this nature.

| Parameter | Expected Value/Information | Significance |

| Chemical Formula | C₈H₇F₃O₃ | Confirms the elemental composition of the crystal. |

| Formula Weight | 208.14 g/mol | Derived from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell.[7] |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry operations within the unit cell.[7] |

| a, b, c (Å) | 5-15 Å | The dimensions of the unit cell. |

| α, β, γ (°) | α=γ=90°, β≈90-110° (Monoclinic) | The angles of the unit cell. |

| Volume (ų) | 600-1000 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calc) | 1.4-1.6 g/cm³ | Calculated density, useful for material characterization. |

| R1, wR2 | < 0.05, < 0.10 | Indicators of the quality of the fit between the model and data. |

Analysis of Intermolecular Interactions

The defining feature of phenol-containing crystal structures is strong hydrogen bonding.[8] The interplay of this primary interaction with other weaker forces will dictate the overall crystal packing.

Caption: Predicted key intermolecular interactions.

-

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds with either the methoxy oxygen or the phenolic oxygen of a neighboring molecule. This is often the primary interaction driving the formation of chains or dimers.

-

Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoromethoxy group are poor hydrogen bond acceptors but can participate in weaker C-F···H or C-F···π interactions. The orientation of the -OCF₃ group relative to the aromatic rings of adjacent molecules will be a key point of analysis.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence and geometry (e.g., parallel-displaced vs. sandwich) of these interactions will depend on the steric influence of the substituents.

By elucidating the crystal structure, we can definitively map this network of interactions. This provides invaluable, experimentally-grounded insight into how the electronic properties of the methoxy group and the unique steric and electronic profile of the trifluoromethoxy group collectively govern the solid-state architecture. This knowledge is directly applicable to rational drug design, polymorphism screening, and the engineering of new materials with tailored physical properties.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Suzuki, T. (2024). Single Crystal X-Ray Diffraction. Pulstec USA. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol. PubChem. Retrieved from [Link]

-

Unknown. (n.d.). 3-Methoxy-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic chemical structures of selected phenolic antioxidants. Retrieved from [Link]

-

Naderi, M., et al. (2022). Iso-activity Analysis of Phenol Crystals. ResearchGate. Retrieved from [Link]

-

International Journal of Health & Medical Research. (2024). The Chemical Structure and Clinical Significance of Phenolic Compounds. Retrieved from [Link]

- Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

PrepChem.com. (n.d.). Preparation of 3-methoxyphenol. Retrieved from [Link]

Sources

- 1. This compound | 1261571-61-2 | Benchchem [benchchem.com]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pulstec.net [pulstec.net]

- 6. geo.umass.edu [geo.umass.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijhmr.com [ijhmr.com]

Literature review on trifluoromethoxy group bioisosteres

Strategic Bioisosterism: Navigating the Trifluoromethoxy ( ) Landscape in Drug Design

Executive Summary: The "Super-Halogen" and Its Proxies

In modern medicinal chemistry, the trifluoromethoxy group (

However, reliance on

Physicochemical Decision Matrix

The selection of a bioisostere must be driven by specific SAR (Structure-Activity Relationship) goals. The following data consolidates the physicochemical shifts observed when replacing

Comparative Properties Table

| Substituent | Hammett | Hansch | Geometry | Key Feature |

| 0.35 | 1.04 | Orthogonal | The Baseline. Anomeric effect locks conformation. | |

| 0.50 | 1.44 | Orthogonal (Longer bond) | Highest lipophilicity; soft metabolic handle (S-oxidation). | |

| 0.18 | 0.65 | Planar/Twisted | Lipophilic H-bond donor; lower metabolic stability than | |

| 0.68 | 1.23 | Square Pyramidal | "Super-CF3"; extreme chemical stability; high steric bulk. | |

| 0.54 | 0.88 | Tetrahedral | Standard reference; lacks the heteroatom extension. |

Data compiled from Hansch/Leo parameters and recent reviews [1, 2].

Strategic Selection Workflow

The following diagram illustrates the logical flow for selecting the appropriate bioisostere based on molecular property deficiencies.

Figure 1: Decision matrix for trifluoromethoxy bioisostere replacement based on physicochemical requirements.

Deep Dive: The Bioisosteres

The Lipophilic Shift: Trifluoromethylthio ( )

Moving from oxygen to sulfur (chalcogen exchange) drastically alters the electronic landscape.

-

Mechanism: Sulfur is less electronegative than oxygen, yet the

group has a higher -

Application: Use

when you need to boost membrane permeability (CNS penetration) without altering the orthogonal geometry significantly. -

Risk: The sulfur atom is a "soft" nucleophile and can be susceptible to oxidative metabolism (sulfoxide/sulfone formation), though the electron-withdrawing

group mitigates this compared to a standard

The Hydrogen Donor: Difluoromethoxy ( )

This is the "Lipophilic Hydrogen Bond Donor."

-

Mechanism: The terminal hydrogen is sufficiently acidic (due to the two fluorines) to act as a weak hydrogen bond donor. This is a critical distinction from

. -

Application: Use this to improve water solubility or to pick up a specific H-bond interaction in the receptor pocket (e.g., replacing a phenol to block glucuronidation while maintaining H-bonding capability).

-

Stability: Generally stable, but the

bond is a potential site for oxidative metabolism, unlike the fully fluorinated

The Steric Powerhouse: Pentafluorosulfanyl ( )

Often called the "Super-Trifluoromethyl."

-

Mechanism: It adopts a square pyramidal geometry with the sulfur atom at the center. It is chemically inert (resistant to hydrolysis) and highly electron-withdrawing (

). -

Application: Use

to block metabolic sites prone to attack (e.g., para-positions) where a

Technical Protocols: Synthesis & Validation

Protocol A: Silver-Mediated Oxidative Trifluoromethoxylation

Target: Installation of

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent:

(2.0 equiv) -

Oxidant:

(3.0 equiv), Selectfluor (1.5 equiv) -

Solvent: Toluene/Ethyl Acetate (2:1)

Step-by-Step Workflow:

-

Activation: In a glovebox (or strictly anhydrous conditions), charge a reaction vial with

, Selectfluor, and the phenol substrate. -

Solvation: Add anhydrous Toluene/EtOAc.

-

Reagent Addition: Add

dropwise at 0°C. -

Reaction: Stir at room temperature for 12 hours.

-

Causality: The Silver(I) salt activates the

to generate a "

-

-

Workup: Filter through a pad of Celite (removes Ag salts). Wash with

. Concentrate.

Self-Validating Check:

-

19F NMR: Look for a singlet around -58 ppm . If you see a signal at -20 ppm, you likely formed the C-alkylated product (ring trifluoromethylation) rather than the O-ether.

Protocol B: Electrophilic Trifluoromethylthiolation ( )

Target: Direct C-H functionalization or reaction with Boronic Acids. Using the Billard Reagent (Trifluoromethanesulfanylamide) [7].

Reagents:

-

Substrate: Aryl Boronic Acid (1.0 equiv)

-

Reagent: Billard Reagent (PhSO2-N(Me)-SCF3) (1.2 equiv)

-

Catalyst: CuCl (10 mol%)

-

Base:

(2.0 equiv) -

Solvent: DMF, 80°C

Step-by-Step Workflow:

-

Setup: Combine Aryl Boronic Acid, CuCl, and Base in a reaction tube.

-

Reagent: Add the Billard Reagent (stable solid).

-

Reaction: Heat to 80°C for 4-6 hours.

-

Causality: The Copper(I) undergoes transmetallation with the boronic acid to form

. The electrophilic

-

-

Workup: Dilute with water, extract with diethyl ether.

Self-Validating Check:

-

19F NMR: The

group typically appears around -42 to -45 ppm . This is distinct from

Mechanistic Visualization

The following diagram details the catalytic cycle for the Copper-mediated installation of

Figure 2: Catalytic cycle for Copper-mediated trifluoromethylthiolation of aryl boronic acids.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Leroux, F. R., et al. (2009). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 5, 60. Link

-

Xu, C., & Shen, Q. (2022). "Recent Progress on Trifluoromethylthiolation of (Hetero)Aryl C–H Bonds with Electrophilic Trifluoromethylthiolating Reagents." ACS Sustainable Chemistry & Engineering.[1] Link

- Zafrani, Y., et al. (2019). "Difluoromethyl Ethers: A Review on Their Synthesis and Properties." Journal of Medicinal Chemistry.

-

Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link

- Tang, P., & Ritter, T. (2011). "Silver-Mediated Fluorination of Aryl Silanes." Tetrahedron, 67(24), 4449-4454.

- Billard, T., et al. (2000).

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxy-4-(trifluoromethoxy)phenol

Introduction

3-Methoxy-4-(trifluoromethoxy)phenol is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The unique combination of a hydroxyl, a methoxy, and a trifluoromethoxy group on a phenolic scaffold imparts distinct physicochemical properties. The trifluoromethoxy (–OCF₃) group, in particular, is highly valued as a "super-halogen" or "pseudo-halogen" due to its strong electron-withdrawing nature and high lipophilicity, which can enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1]

This guide provides detailed, field-proven synthetic strategies for the preparation of this compound. Eschewing a one-size-fits-all template, we present two distinct and logical synthetic routes, explaining the causality behind the strategic choices and providing step-by-step protocols. The methodologies are designed to be robust, scalable, and grounded in modern synthetic organic chemistry principles.

Synthetic Strategy Overview

The primary challenge in synthesizing this compound lies in the precise, regiocontrolled introduction of three distinct oxygen-containing functional groups onto the aromatic ring. Two divergent and effective retrosynthetic approaches are considered:

-

Route 1: Late-Stage O-Trifluoromethylation. This strategy involves the construction of a 3-methoxy-4-hydroxyphenol scaffold from a readily available precursor, followed by the selective trifluoromethylation of the more electron-rich hydroxyl group. This approach is advantageous when trifluoromethylating reagents are best used in the final steps.

-

Route 2: Late-Stage C-O Bond Formation via Ipso-Hydroxylation. This pathway begins with a pre-functionalized arene containing the methoxy and trifluoromethoxy groups in the desired 1,2-arrangement. The phenolic hydroxyl group is then introduced in the final step via the oxidation of an arylboronic acid intermediate, a mild and highly efficient transformation.[2][3]

Caption: High-level retrosynthetic overview of the two primary routes.

Route 1: Synthesis via Late-Stage O-Trifluoromethylation of a Catechol Derivative

Principle: This route leverages the selective functionalization of a catechol-type intermediate. Starting from a commercially available building block like isovanillin (3-hydroxy-4-methoxybenzaldehyde), a Baeyer-Villiger oxidation establishes the required 1,4-dihydroxy pattern (after hydrolysis). One hydroxyl is protected while the other is converted to the target trifluoromethoxy group. The key transformation is a two-step O-trifluoromethylation protocol via a xanthate intermediate, which offers a mild and efficient alternative to methods requiring harsh reagents or heavy metals.[4][5]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

Application Notes and Protocols for 3-Methoxy-4-(trifluoromethoxy)phenol in Synthetic Chemistry

Introduction

3-Methoxy-4-(trifluoromethoxy)phenol is a valuable substituted phenol building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of a methoxy (-OCH₃) group and a trifluoromethoxy (-OCF₃) group on the phenolic ring imparts a unique combination of electronic properties and metabolic stability to molecules derived from it. The trifluoromethoxy group, a bioisostere for moieties like chlorine and the methyl group, is of particular interest in drug discovery for its ability to enhance lipophilicity, binding affinity, and metabolic resistance of drug candidates.[1][2]

This guide provides an in-depth exploration of the chemical properties, reactivity, and safe handling of this compound. Furthermore, it offers detailed, field-proven protocols for its application in several key synthetic transformations, empowering researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay of its three substituents on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. Conversely, the trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack.[3] This unique electronic profile dictates the regioselectivity of various reactions and influences the acidity of the phenolic proton.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261571-61-2 | [4] |

| Molecular Formula | C₈H₇F₃O₃ | [4] |

| Molecular Weight | 208.14 g/mol | [4] |

| Appearance | Off-white to light yellow solid | Generic observation |

| Purity | Typically ≥95% | [4] |

Safety and Handling

This compound, like many phenolic compounds, requires careful handling to minimize exposure. It is crucial to consult the Safety Data Sheet (SDS) before use.[5][6][7]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6][8]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[5][6] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][8]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates and scales.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers from phenols.[9][10][11][12] This protocol details the O-alkylation of this compound with a generic alkyl halide.

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Workflow for O-Alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Add anhydrous acetone or DMF as the solvent.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq.).

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add the alkyl halide (1.1 - 1.2 eq.) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions. Stronger bases like sodium hydride could also be used, but require stricter anhydrous conditions.[13]

-

Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.[11]

-

Excess Reagents: Using a slight excess of the alkyl halide and base ensures complete consumption of the starting phenol.

Protocol 2: Electrophilic Aromatic Substitution - Nitration

The directing effects of the hydroxyl and methoxy groups favor electrophilic substitution at the positions ortho and para to them. Given that the para position to the hydroxyl group is blocked, nitration is expected to occur at the ortho position.

Diagram 2: Regioselectivity of Nitration

Caption: Regioselectivity in the nitration of this compound.

Materials:

-

This compound

-

Concentrated Nitric acid (HNO₃)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Glacial Acetic Acid

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq.) dropwise to chilled concentrated sulfuric acid (2-3 eq.) in an ice bath with stirring.

-

In a separate flask, dissolve this compound (1.0 eq.) in glacial acetic acid.

-

Cool the solution of the phenol in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the phenol solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified nitrated phenol.

Causality Behind Experimental Choices:

-

Nitrating Mixture: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the electrophilic aromatic substitution to occur.[14]

-

Low Temperature: The reaction is highly exothermic and controlling the temperature is crucial to prevent over-nitration and decomposition of the starting material.

-

Glacial Acetic Acid: This serves as a solvent that can dissolve the starting material and is relatively inert under the reaction conditions.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of the Corresponding Aryl Triflate

To participate in cross-coupling reactions, the phenolic hydroxyl group must first be converted to a better leaving group, such as a triflate (-OTf). This protocol outlines the synthesis of a biaryl compound from the triflate derivative of this compound.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part A: Synthesis of the Aryl Triflate

Materials:

-

This compound

-

Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

-

Pyridine or another suitable base

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq.) to the solution.

-

Slowly add triflic anhydride (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aryl triflate, which can be purified by column chromatography.

Part B: Suzuki-Miyaura Coupling

Materials:

-

Aryl triflate from Part A

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Round-bottom flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl triflate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Triflate Formation: The highly electron-withdrawing triflate group is an excellent leaving group, making the aryl carbon susceptible to oxidative addition to the palladium(0) catalyst.[15]

-

Palladium Catalyst and Ligands: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. Ligands like triphenylphosphine (PPh₃) or dppf stabilize the palladium center and facilitate the catalytic cycle.[15][16]

-

Base: The base is required to activate the boronic acid for the transmetalation step.[15][16]

Conclusion

This compound is a building block with significant potential for the synthesis of complex molecules with desirable physicochemical and biological properties. The protocols provided herein offer a starting point for the application of this compound in key synthetic transformations. By understanding its reactivity and adhering to safe handling practices, researchers can effectively leverage the unique attributes of this fluorinated phenol in their synthetic campaigns.

References

-

Zaragoza, F. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2025 , 30, 3009. Available from: [Link]

-

University of Wisconsin-Madison. The Williamson Ether Synthesis. Available from: [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Ngai, M.-Y. et al. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Org. Lett.2019 , 21, 10242-10246. Available from: [Link]

-

National Institutes of Health. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available from: [Link]

-

Ngai, Ming-Yu. Novel Strategies and Reagents for Introduction of Fluorinated Groups. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Ngai, M.-Y. et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catal.2020 , 10, 12, 6756–6776. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

-

RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Available from: [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Available from: [Link]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

RSC Publishing. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available from: [Link]

-

Electrophilic Aromatic Substitution. Available from: [Link]

-

LAB4 Electrophilic Aromatic Substitution - Theory and Experimental. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]

-

NIST. Phenol, 4-(trifluoromethoxy)-. Available from: [Link]

-

ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. Available from: [Link]

-

Organic Syntheses Procedure. hydrogenolysis of phenolic ethers: biphenyl. Available from: [Link]

-

eScholarship.org. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. This compound | 1261571-61-2 | Benchchem [benchchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. scholarship.richmond.edu [scholarship.richmond.edu]

- 14. community.wvu.edu [community.wvu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Application Note: High-Efficiency O-Alkylation of 3-Methoxy-4-(trifluoromethoxy)phenol

Executive Summary

This technical guide details the optimized protocols for the O-alkylation of 3-Methoxy-4-(trifluoromethoxy)phenol , a high-value scaffold in medicinal chemistry. The simultaneous presence of a methoxy group (

This document moves beyond generic "phenol alkylation" to address the specific solubility, nucleophilicity, and purification challenges posed by this fluorinated substrate.

Chemical Reactivity & Mechanistic Analysis

Substrate Analysis

-

Compound: this compound[1]

-

Molecular Formula:

[1] -

Molecular Weight: 208.13 g/mol

-

Acidity (

): Estimated at ~9.5–9.8.-

Rationale: The

group at the para-position is strongly electron-withdrawing via induction (

-

Strategic Considerations

-

Nucleophilicity: The phenoxide ion generated from this substrate is moderately nucleophilic. The electron-withdrawing

slightly attenuates nucleophilicity compared to 3-methoxyphenol, requiring elevated temperatures or polar aprotic solvents (DMF, DMSO) for sterically hindered electrophiles. -

Regioselectivity: O-alkylation is the dominant pathway. C-alkylation is kinetically disfavored under the recommended mild basic conditions.

-

Fluorine Stability: The

bond is chemically robust under standard basic alkylation conditions. Avoid strongly acidic conditions at high temperatures (

Decision Logic for Method Selection

The choice of alkylation method depends strictly on the electrophile structure and functional group tolerance.

Experimental Protocols

Method A: Williamson Ether Synthesis (Standard)

Best for: Primary alkyl bromides/iodides, benzyl halides. Scale: 1.0 gram (4.8 mmol)

Reagents

| Reagent | Equiv. | Amount | Role |

| This compound | 1.0 | 1.00 g | Substrate |

| Alkyl Halide (R-X) | 1.2 | Calc. based on MW | Electrophile |

| Potassium Carbonate ( | 2.0 | 1.33 g | Base |

| Potassium Iodide (KI) | 0.1 | 80 mg | Catalyst (Finkelstein) |

| DMF (Anhydrous) | - | 10 mL | Solvent |

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.00 g) in anhydrous DMF (10 mL).

-

Deprotonation: Add

(1.33 g) in one portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.-

Note: Use finely ground, oven-dried

to maximize surface area.

-

-

Alkylation: Add the Alkyl Halide (1.2 equiv). If using an alkyl chloride or a less reactive bromide, add KI (0.1 equiv) to accelerate the reaction via in-situ iodide exchange.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar). Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.-

Typical Time: 2–4 hours for primary iodides; 6–12 hours for secondary bromides.

-

-

Workup:

-

Cool to RT.

-

Pour the mixture into Water (50 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with Water (

mL) and Brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–20% EtOAc in Hexanes.

Method B: Mitsunobu Reaction

Best for: Stereospecific inversion of secondary alcohols; avoiding strong electrophiles.

Reagents

-

Substrate: 1.0 equiv

-

Alcohol (R-OH): 1.2 equiv

-

Triphenylphosphine (

): 1.5 equiv -

DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

-

Solvent: THF (Anhydrous)

Step-by-Step Procedure

-

Dissolution: Dissolve the phenol (1.0 equiv), the alcohol (1.2 equiv), and

(1.5 equiv) in anhydrous THF (0.2 M concentration) under -

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange.

-

Critical: Exothermic reaction. Maintain temp < 5°C during addition to prevent side reactions.

-

-

Reaction: Remove ice bath and stir at RT for 12–24 hours.

-

Workup: Concentrate the THF directly. Triturate the residue with cold

/Hexanes (1:1) to precipitate triphenylphosphine oxide ( -

Purification: Chromatograph the filtrate. Note that DIAD byproducts can be difficult to separate; rigorous column fractionation is required.

Method C: Epoxide Ring Opening

Best for: Synthesis of

Reagents

-

Substrate: 1.0 equiv

-

Epoxide: 1.5 equiv

-

Catalyst:

(0.5 equiv) or TEA (0.5 equiv) -

Solvent: Acetonitrile (MeCN) or Ethanol

Step-by-Step Procedure

-

Mix the phenol and

in MeCN. -

Add the epoxide.

-

Heat to reflux (80°C) for 16 hours.

-

Standard aqueous workup. The product will be more polar due to the resulting hydroxyl group.

Analytical Validation

Successful alkylation must be validated using NMR. The loss of the phenolic proton and the appearance of alkyl protons are diagnostic.

| Signal | Chemical Shift ( | Multiplicity | Interpretation |

| Phenolic -OH | ~5.5 - 9.0 | Broad Singlet | Disappears upon successful alkylation. |

| ~3.85 | Singlet | Remains present (internal standard). | |

| ~ -58.0 (F-19 NMR) | Singlet | Diagnostic for scaffold integrity. | |

| ~3.9 - 4.2 | Multiplet/Triplet | New signal indicating O-alkylation. |

Workflow Visualization

Safety & Handling (MSDS Summary)

-

This compound: Irritant.[1] Avoid inhalation.

-

Trifluoromethoxy Stability: While generally stable, do not subject the compound to strong Lewis acids (e.g.,

) at high temperatures, as this may cleave the -

Base Handling:

is an irritant. NaH (if used as an alternative) is flammable and water-reactive. -

Solvents: DMF is a reproductive toxin. Use in a fume hood.

References

-

Williamson Ether Synthesis Mechanism & Scope

-

Mitsunobu Reaction Protocols

-

Properties of Trifluoromethoxy Group

- Phenol Alkylation Reviews: Source: ChemicalBook. "this compound Properties."

Sources

- 1. This compound | 1261571-61-2 | Benchchem [benchchem.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Phenol ether - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3-Methoxy-4-(trifluoromethoxy)phenol in Agrochemical Synthesis

[1][2]

Executive Summary

The incorporation of fluorinated motifs is a cornerstone of modern agrochemical design, with the trifluoromethoxy (

This guide details the physicochemical advantages of this scaffold, its role in metabolic blocking, and provides a validated protocol for its integration into strobilurin pharmacophores via nucleophilic substitution.[3][4][5]

Chemical Profile & Rationale

The unique efficacy of this compound stems from the synergistic electronic and steric effects of its substituents.[1][2]

| Property | Value / Description | Impact on Agrochemical Design |

| CAS Number | 106877-41-2 | Unique identifier for procurement. |

| Formula | MW: 208.13 g/mol .[4] | |

| Hansch | Significantly higher than | |

| Electronic Effect | The | |

| Conformation | Orthogonal | The |

Mechanism of Action: Metabolic Blocking

In many first-generation fungicides, the para-position of the phenyl ring is a "soft spot" for metabolic degradation (typically via Cytochrome P450-mediated hydroxylation).[1][2][3]

-

Traditional Moiety: 3,4-Dimethoxyphenyl (Veratrole core).[1][2][4][5] Rapidly demethylated or hydroxylated.[2][4][5]

-

Optimized Moiety: 3-Methoxy-4-(trifluoromethoxy)phenyl.[1][2] The C-F bonds are metabolically inert.[1][4][5] The

group blocks the para-position while mimicking the steric bulk of a methoxy group, extending the half-life of the active ingredient (AI) in the plant.[1][2]

Application Workflow: Strobilurin Analogue Synthesis

The primary application of this phenol is as a nucleophile to introduce the "toxophore" head-group of strobilurin fungicides (e.g., the

Validated Protocol: Etherification Coupling

Objective: Synthesize a Trifluoromethoxy-Strobilurin Analogue via Williamson Ether Synthesis.

Reaction: this compound + Strobilurin Benzyl Bromide

Materials

-

Electrophile: (E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.1 eq) [Common Strobilurin pharmacophore].[1][2]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 eq).[4][5] -

Catalyst: 18-Crown-6 (0.05 eq) [Optional, accelerates reaction].[1][2][4]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).[2][4][5]

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve this compound (2.08 g, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(2.76 g, 20 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Note: The mixture may turn slight yellow.[1][4] -

Coupling: Add the electrophile, (E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (3.13 g, 11 mmol), dropwise as a solution in DMF (5 mL).

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][5] The phenol spot (

) should disappear.[4][5] -

Work-up:

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expected yield is 85–92% of a white/off-white solid.[1][2][5]

Structural Logic & Pathway Visualization[1][2][4][5]

The following diagram illustrates the strategic logic of using this intermediate to upgrade a standard fungicide scaffold.

Caption: Workflow demonstrating the bioisosteric replacement strategy to generate metabolically stable strobilurin analogues.

Safety & Handling

-

Hazards: Phenolic compounds are generally toxic and corrosive.[2][4][5] The trifluoromethoxy group adds lipophilicity, potentially increasing skin absorption.[4][5]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3][4][5] Handle in a fume hood.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich ring.

References

-

BenchChem. this compound Product Entry. Retrieved from

-

Leroux, F. R., et al. (2008).[4][5] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [4]

-

ChemicalBook. 4-(Trifluoromethoxy)aniline Synthesis and Derivatives. Retrieved from [4]

-

Mitsui Chemicals. Discovery of Flometoquin (Reference for OCF3 utility in agrochemicals). Journal of Pesticide Science. Retrieved from [4]

-

European Patent Office. Patent WO2020178789A1: Fused heterocyclic compounds and their use as pest control agents.[2][4][5] Retrieved from [4]

Sources

- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2020178789A1 - Fused heterocyclic compounds and their use as pest control agents - Google Patents [patents.google.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 4-Methoxy-3-(trifluoromethyl)phenol | 53903-59-6 [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Controlling Moisture Sensitivity in Fluorinated Phenol Experiments

Introduction

Welcome to the Technical Support Center for handling fluorinated phenols. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. The high electronegativity of fluorine atoms significantly alters the chemical properties of the phenol ring, enhancing acidity and reactivity, which makes them invaluable in synthesis, particularly for pharmaceuticals and advanced materials.[1] However, this heightened reactivity also brings a critical challenge: a pronounced sensitivity to moisture.

This resource provides in-depth, field-proven insights through a practical question-and-answer format. We will explore the causality behind experimental choices, offer detailed troubleshooting guides for common issues, and provide step-by-step protocols for essential techniques to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated phenol experiments so sensitive to moisture?

Answer: The sensitivity to moisture in experiments involving fluorinated phenols arises from several factors related to the starting materials, reagents, and intermediates.

-

Enhanced Acidity of Fluorinated Phenols: The strongly electron-withdrawing fluorine atoms increase the acidity of the phenolic hydroxyl group.[1] For example, the pKa of phenol is 9.95, while the pKa of pentafluorophenol is 5.5.[2] This makes the fluorinated phenol more susceptible to deprotonation by bases. Water, although a weak base, can facilitate unwanted side reactions or affect the equilibrium of the desired reaction.

-

Hygroscopic Nature of Reagents: Many reagents used in fluorination chemistry, such as deoxyfluorinating agents (e.g., PhenoFluor), are inherently moisture-sensitive and can rapidly decompose or hydrolyze upon contact with water.[3][4][5] This decomposition not only consumes the expensive reagent but can also introduce byproducts that complicate purification.[3]

-

Reaction with Intermediates: In many synthetic pathways, such as the preparation of pentafluorophenyl esters for peptide synthesis, highly reactive intermediates are formed.[2] These intermediates can be readily hydrolyzed by trace amounts of water, leading to low yields and the formation of carboxylic acid byproducts.

-

Solvent Integrity: Solvents, even those labeled "anhydrous," can contain parts-per-million (ppm) levels of water, which is often sufficient to inhibit a reaction.[6][7] Atmospheric moisture can also be readily absorbed by hygroscopic solvents like THF or dioxane.

Q2: My fluorination reaction failed. How can I systematically troubleshoot if moisture was the culprit?

Answer: A failed reaction is a common frustration, but a systematic approach can quickly identify the source of the problem. When moisture is the suspected cause, follow this troubleshooting workflow.

}

Detailed Explanation:

-